molecular formula C16H21ClN2O2 B4240085 N-[(2-chlorophenyl)methyl]-N'-cycloheptyloxamide

N-[(2-chlorophenyl)methyl]-N'-cycloheptyloxamide

Cat. No.: B4240085
M. Wt: 308.80 g/mol
InChI Key: MTQBNKZUTDQISS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N’-cycloheptylethanediamide is an organic compound characterized by the presence of a chlorobenzyl group and a cycloheptyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N’-cycloheptylethanediamide typically involves the reaction of 2-chlorobenzylamine with cycloheptyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorobenzyl)-N’-cycloheptylethanediamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N’-cycloheptylethanediamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chlorobenzyl)-N’-cycloheptylethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N’-cycloheptylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N’-cyclohexylethanediamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-(2-chlorobenzyl)-N’-cyclopentylethanediamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

N-(2-chlorobenzyl)-N’-cycloheptylethanediamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-10-6-5-7-12(14)11-18-15(20)16(21)19-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBNKZUTDQISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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